REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]([CH2:7][O:8][C:9]2([C:17]3[S:18][CH:19]=[CH:20][N:21]=3)[CH2:14][O:13]C(C)(C)[O:11][CH2:10]2)=[CH:5][CH:4]=1>CO.O.O.[Cu](Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][O:8][C:9]([C:17]2[S:18][CH:19]=[CH:20][N:21]=2)([CH2:14][OH:13])[CH2:10][OH:11])=[CH:22][CH:23]=1 |f:2.3.4|
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Name
|
|
Quantity
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8 g
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Type
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reactant
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Smiles
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COC1=CC=C(COC2(COC(OC2)(C)C)C=2SC=CN2)C=C1
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Name
|
|
Quantity
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239 mL
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Type
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solvent
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Smiles
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CO
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Name
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copper(II) chloride dihydrate
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Quantity
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12.2 g
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Type
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catalyst
|
Smiles
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O.O.[Cu](Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated to a volume of ˜50 mL under reduced pressure
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Type
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ADDITION
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Details
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The solution was diluted with saturated aqueous ammonium chloride solution (100 mL) and ethyl acetate (150 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with additional ethyl acetate (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC(CO)(CO)C=2SC=CN2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |